

In-Depth Technical Guide to the Discovery and Synthesis of USP1-IN-3

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Compound of Interest

Compound Name: *Usp1-IN-13*

Cat. No.: *B15583466*

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Note: Initial inquiries for "**Usp1-IN-13**" did not yield a specific molecule. Based on available data, it is highly probable that the intended compound was USP1-IN-3, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). This guide will focus on the discovery, synthesis, and characterization of USP1-IN-3.

Introduction to USP1 and Its Role in Cancer

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR).[1][2] It functions as a key regulator of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways by removing monoubiquitin from key protein substrates, most notably FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[1][3][4][5] This deubiquitination is essential for the proper coordination of DNA repair and the maintenance of genomic stability.[1]

In many cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1 mutations, cancer cells become highly dependent on USP1 for survival.[2] This creates a synthetic lethal relationship, where the inhibition of USP1 in these cancer cells leads to catastrophic DNA damage and cell death, while having a lesser effect on healthy cells.[2] Consequently, the development of potent and selective USP1 inhibitors has emerged as a promising therapeutic strategy in oncology.[2][6]

Discovery of USP1-IN-3

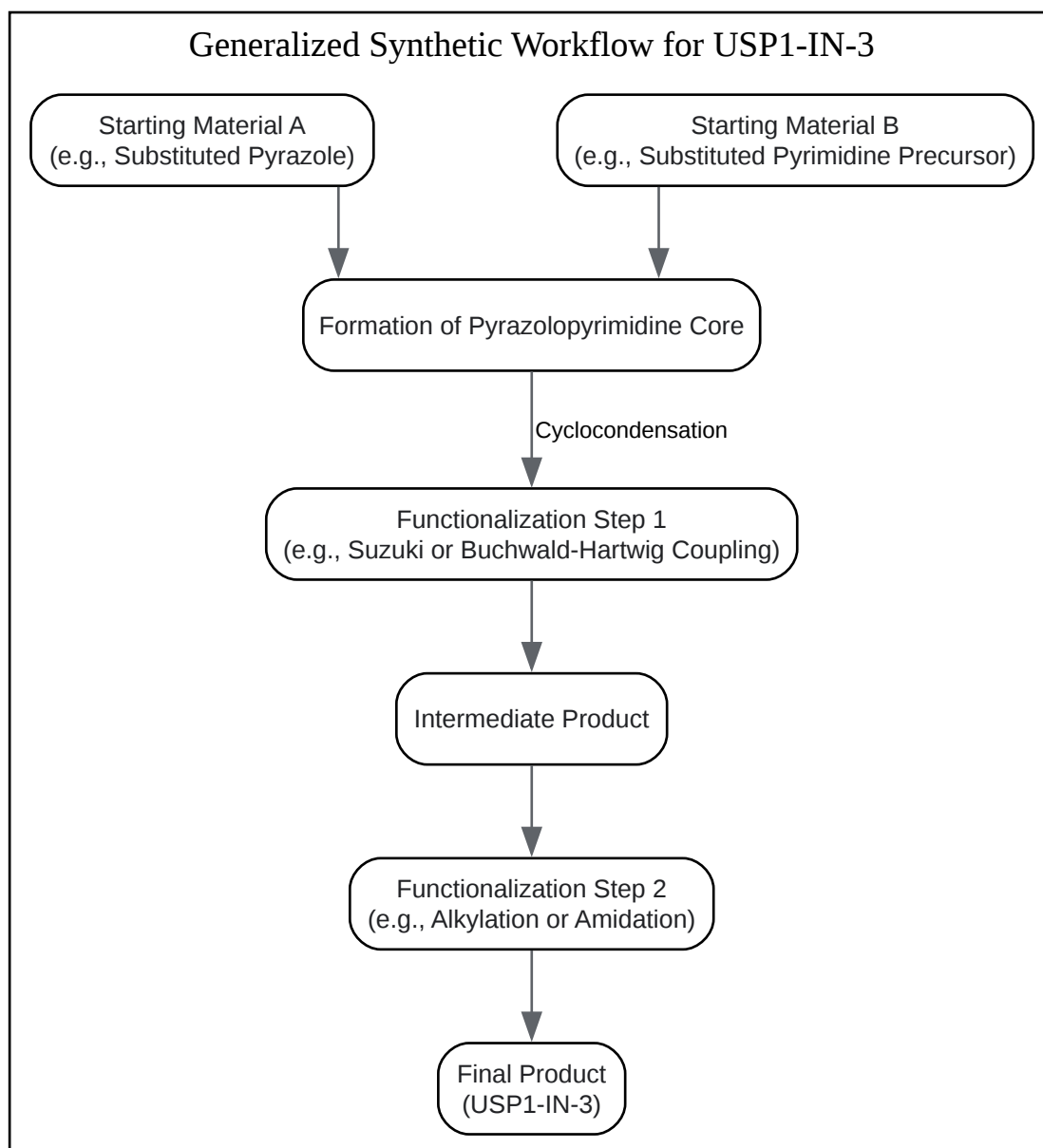
USP1-IN-3 was identified through efforts to develop novel inhibitors of USP1 for therapeutic applications in cancer. Its discovery is detailed in the patent WO2022174184A1, which describes a series of pyrrolo[3,2-d]pyrimidine compounds.^{[7][8]} This class of compounds was designed to selectively target the USP1/UAF1 deubiquitinase complex.

The discovery process likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold, a pyrazolopyrimidine derivative, is a common motif in kinase inhibitors and other targeted therapies, known for its ability to form key interactions within enzyme active sites.^{[9][10][11][12][13]}

Synthesis of USP1-IN-3

While the exact, step-by-step synthesis of USP1-IN-3 is proprietary and detailed within patent literature^{[7][8]}, a general synthetic route for structurally related pyrazolopyrimidine derivatives can be outlined. The synthesis of such complex heterocyclic molecules typically involves a multi-step sequence.

A plausible, generalized synthetic workflow is depicted below. This would involve the initial construction of the core pyrazolopyrimidine scaffold, followed by the sequential addition of the various substituents.



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A generalized synthetic workflow for pyrazolopyrimidine derivatives.

Quantitative Biological Data

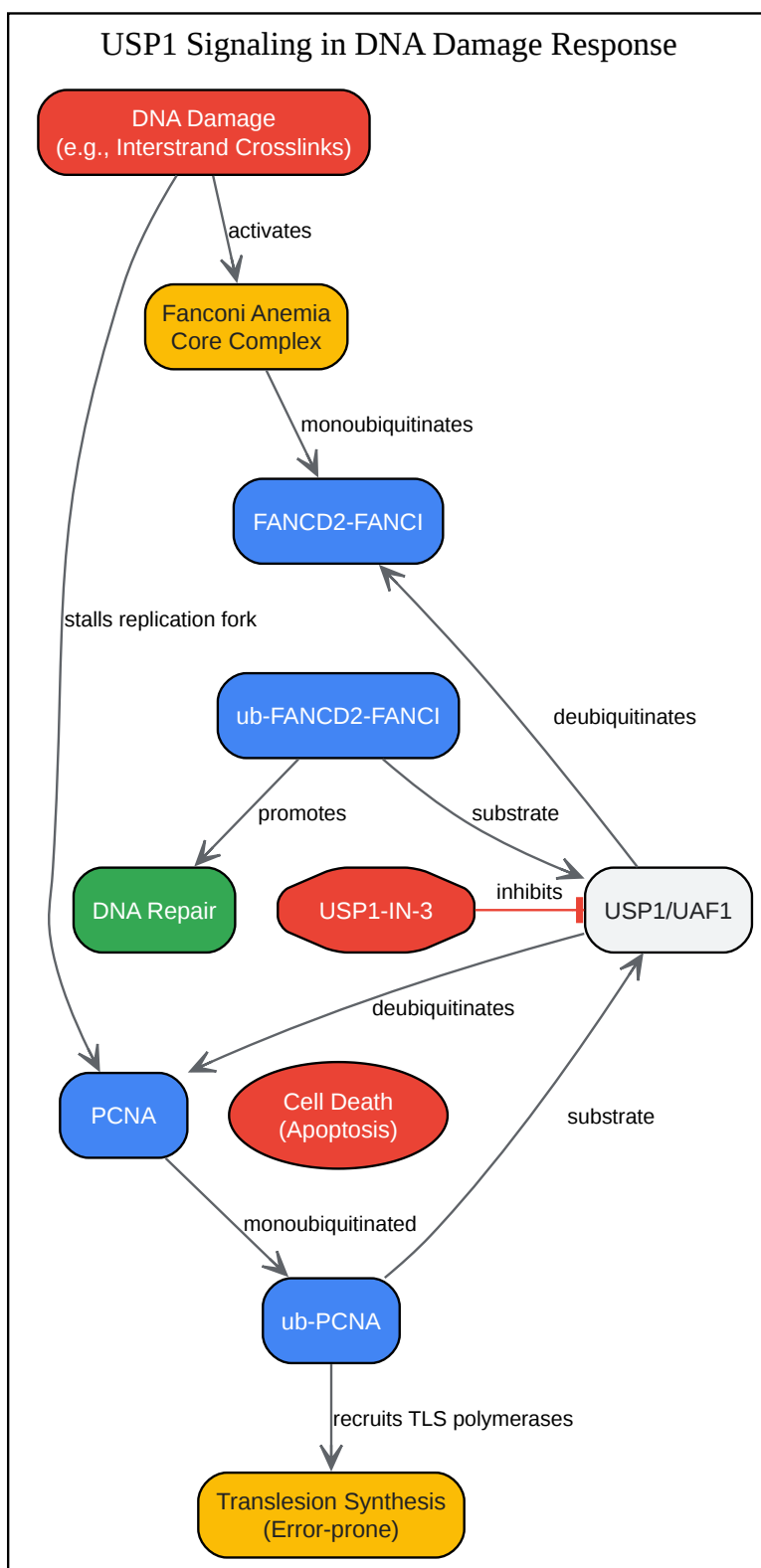
USP1-IN-3 has demonstrated high potency and selectivity in preclinical studies. The following table summarizes the key quantitative data available for this compound.

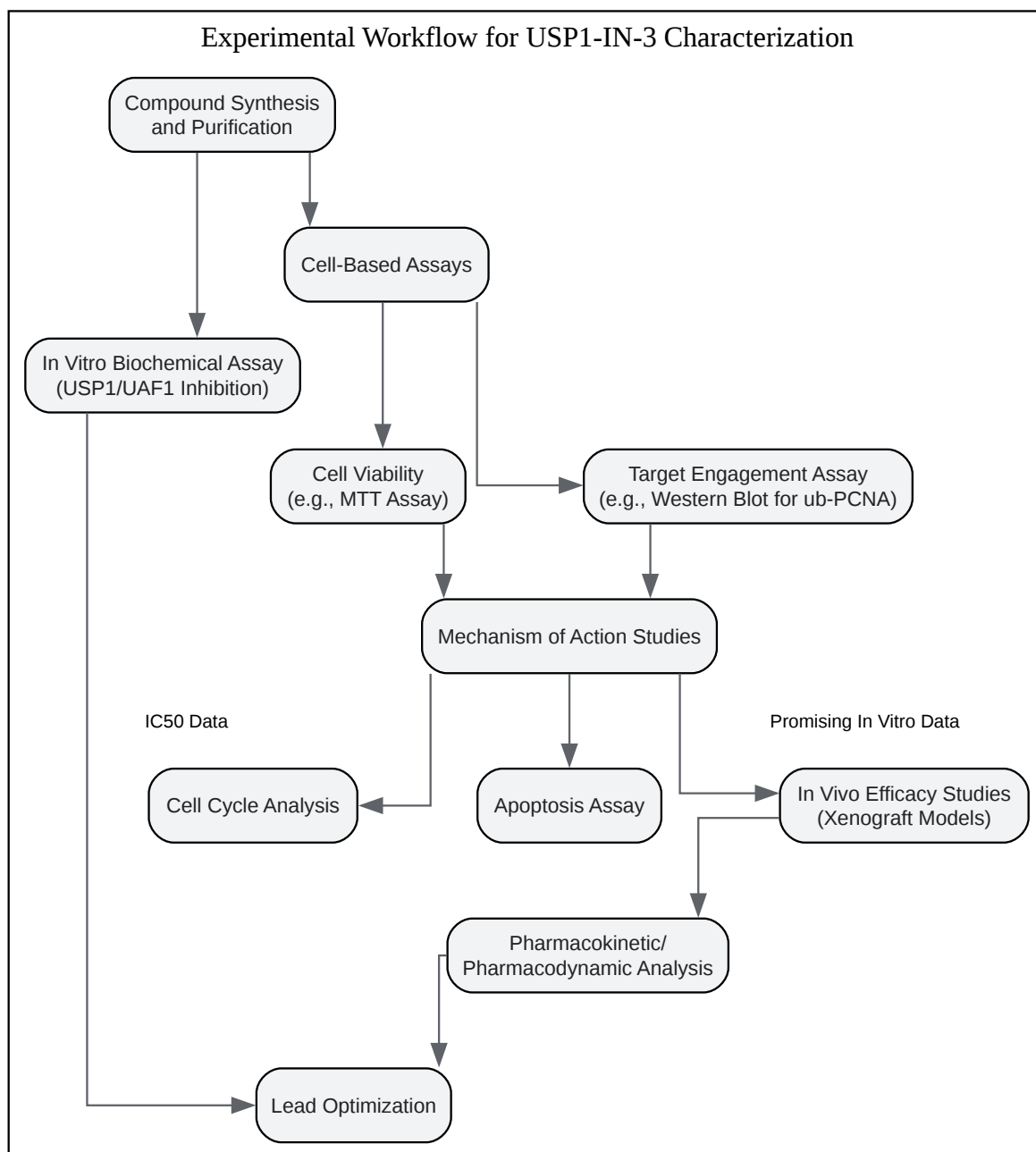
Parameter	Value	Cell Line / Assay Conditions
IC ₅₀ (USP1-UAF1)	< 30 nM	Biochemical deubiquitination assay
IC ₅₀ (Cell Viability)	< 100 nM	BRCA1 mutant cell line
IC ₅₀ (Cell Viability)	> 10 µM	BRCA1 wild-type cell line

Data sourced from MedChemExpress product information, referencing patent WO2022174184A1.[\[7\]](#)

Mechanism of Action and Signaling Pathway

USP1-IN-3 exerts its therapeutic effect by directly inhibiting the enzymatic activity of the USP1-UAF1 complex. This leads to the accumulation of monoubiquitinated FANCD2 and PCNA, which in turn disrupts the downstream DNA damage response pathways.





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